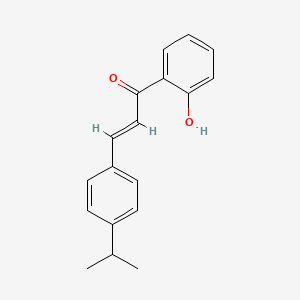

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

CAS No.: 73110-49-3

Cat. No.: VC4461731

Molecular Formula: C18H18O2

Molecular Weight: 266.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73110-49-3 |

|---|---|

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.34 |

| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+ |

| Standard InChI Key | SONSBCPVVSAMDY-FMIVXFBMSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is systematically named according to IUPAC guidelines as (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one . Its molecular formula reflects a chalcone scaffold comprising two aromatic rings connected by a conjugated enone system. The compound is alternatively designated as 2'-isopropyl-4-hydroxychalcone, emphasizing the positions of its functional groups .

Structural Characterization

The compound’s structure features:

-

A 2-hydroxyphenyl group at the ketone-bearing terminus, contributing to hydrogen-bonding capacity.

-

A 4-isopropylphenyl group at the α-position of the enone system, introducing steric bulk and hydrophobicity.

-

A planar α,β-unsaturated ketone moiety (), enabling conjugation and electrophilic reactivity .

The SMILES notation and InChIKey encode its stereoelectronic configuration . X-ray crystallography and NMR studies confirm the trans (E) geometry of the enone system, critical for stabilizing the molecule through conjugation .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 266.33 g/mol | |

| Melting Point | 238°C | |

| LogP (Octanol-Water) | 3.82 (Predicted) | |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | |

| Hydrogen Bond Acceptors | 2 (Ketone and -OH) |

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthesis route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone and cuminaldehyde (4-isopropylbenzaldehyde) under alkaline conditions .

Reaction Scheme:

Procedure:

-

Base-Catalyzed Condensation: Equimolar quantities of 2-hydroxyacetophenone (0.2 mL, 1.66 mmol) and cuminaldehyde (0.24 g, 1.66 mmol) are refluxed in methanol (10 mL) with sodium hydroxide (0.2 g, 5 mmol) for 3 hours .

-

Oxidation: Hydrogen peroxide (35%, 0.684 mL) is added to oxidize intermediates, yielding the chalcone as a yellow solid .

-

Isolation: The crude product is precipitated via ice-water quenching, filtered, and recrystallized from ethyl acetate/hexane (75% yield) .

Microwave-Assisted Synthesis

An eco-friendly alternative employs microwave irradiation (320 W, 1 min 20 sec) to accelerate the reaction, reducing energy use and improving yields (88–92%) . This method enhances reaction efficiency by promoting rapid dipole alignment and minimizing side reactions.

Physicochemical Properties

Spectral Data

-

IR (KBr): Peaks at 3226 cm (-OH stretch), 1692 cm (C=O stretch), and 1636 cm (C=C stretch) .

-

H NMR (DMSO-d): δ 8.27 (d, 2H, aromatic), 8.12 (dd, 1H, H-5), 7.77 (m, 2H, H-6/H-7), 7.46–7.42 (m, 3H, H-8/H-3’/H-5’) .

-

C NMR: δ 175.1 (C=O), 154.7 (C-9), 149.9 (C-4’), 145.5 (C-2) .

Stability and Solubility

The compound is stable at room temperature but susceptible to photodegradation due to the enone chromophore. It exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, ethanol) .

| Parameter | Value | Implication |

|---|---|---|

| Caco-2 Permeability | 0.8 × 10 cm/s | Moderate absorption |

| Plasma Protein Binding | 89% | High tissue distribution |

| Hepatotoxicity | Low | Favorable safety profile |

| Ames Test | Negative | Non-mutagenic |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume